molecular formula C10H13NO5S B1296306 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid CAS No. 5873-11-0

3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid

Cat. No. B1296306
CAS RN: 5873-11-0
M. Wt: 259.28 g/mol
InChI Key: SBKRCXFSPMKXAU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The toluene-4-sulfonylamino group suggests that it might have aromatic properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the propionic acid group could potentially undergo reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains .

Scientific Research Applications

  • Crystal Structure and Conformational Analysis

    • Research on 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid has led to insights into its crystal structure and variations in L-tyrosine backbone conformation. Studies have shown significant differences in molecular conformation and interactions, including intramolecular aromatic π–π stacking and short intermolecular C-H···O interactions, contributing to our understanding of molecular structures in related compounds (Khan et al., 2011).
  • Spectroscopic and Thermal Properties

    • Investigations into the spectroscopic and thermal properties of 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid have been conducted, providing insights into its structural stability and reactivity under different conditions. These studies help in understanding the material's behavior in various solvent media and its potential applications in temperature-sensitive processes (熊静 et al., 2007).
  • Supramolecular Structure Formation

    • Research on 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid has contributed to the development of supramolecular structures. The compound's ability to form hydrogen bonds and engage in π-π interactions leads to unique supramolecular architectures, which are essential for developing advanced materials and nanotechnology applications (Hu & He, 2007).
  • Synthesis of Functionalized Ionic Liquids

    • The compound has been used in synthesizing dual-functionalized zwitterionic salts and acidic room temperature ionic liquids. These synthesized materials have potential applications in creating functionalized ionic liquids or ionic liquid-polymer composites, which are valuable in various industrial processes (Zhu et al., 2007).
  • Carbodiimide-mediated Reactions

    • It has been utilized in carbodiimide-mediated reactions, such as sulfation of hydroxy-amino acids, peptides, and proteins. This method is significant in the radiolabeling of peptides and proteins, providing a tool for advanced biochemical and medical research (Pongor et al., 1985).
  • Preparative Synthesis of 3-Hydroxy Acids

    • The compound plays a role in synthesizing 3-hydroxy acids from ketones and carboxylic acids. This synthesis process is crucial for producing various carboxylic acids and γ-butyrolactones, which have applications in pharmaceutical and chemical industries (Fujita et al., 1978).
  • Rhodium-catalyzed Reactions

    • In the field of organic synthesis, 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid has been involved in Rhodium-catalyzed isomerization and intramolecular redox reactions. This research enhances our understanding of complex organic reactions and contributes to the development of novel synthetic methods (Shikanai et al., 2009).

properties

IUPAC Name

3-hydroxy-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-7-2-4-8(5-3-7)17(15,16)11-9(6-12)10(13)14/h2-5,9,11-12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKRCXFSPMKXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300781
Record name 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid

CAS RN

5873-11-0
Record name NSC138971
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In analogy to example 2, DL-serine was reacted with 4-toluenesulfonyl chloride to give 3-hydroxy-2-(toluene-4-sulfonylamino)-propionic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PN Zolotarev, MN Arshad, AM Asiri… - Crystal growth & …, 2014 - ACS Publications
A novel approach to prediction of supramolecular motifs was applied to more than 6000 monomolecular structures containing 2-periodic H-bond patterns. It is shown that a number of …
Number of citations: 48 pubs.acs.org
SC DiMaggio - 2003 - search.proquest.com
In an effort to search for a more selective, less toxic neuronal nicotinic acetylcholine receptor analgesic agent in comparison to epibatidine, a series of analogs with hybrid structures of …
Number of citations: 5 search.proquest.com
JJ Caldwell, D Craig, SP East - Arkivoc, 2007 - arkat-usa.org
The synthesis of 2, 5-syn disubstituted pyrrolidines from N-SES protected aziridines is described. The key step in the methodology is a 5-endo-trig cyclisation. Application of this reaction …
Number of citations: 10 www.arkat-usa.org

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